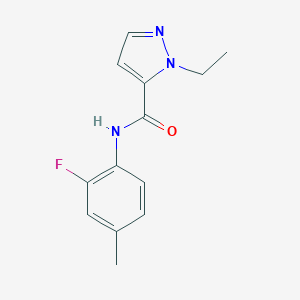![molecular formula C17H18ClN5O B280165 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound A binds to the IKKβ kinase, which is responsible for the activation of NF-κB, and inhibits its activity. This leads to the inhibition of the transcriptional activity of NF-κB and the subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and regulate glucose and lipid metabolism. Moreover, this compound A has been found to have a low toxicity profile, making it a potential candidate for clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A is its potency and selectivity towards the IKKβ kinase, which makes it a potential therapeutic agent for various diseases. Moreover, this compound A has been found to have a low toxicity profile, making it a safe option for clinical trials. However, one of the limitations of this compound A is its poor solubility, which can hinder its efficacy in vivo.
Orientations Futures
Several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A can be identified. One of the potential directions is to improve its solubility and bioavailability to enhance its efficacy in vivo. Moreover, further studies can be conducted to investigate the potential therapeutic applications of this compound A in other diseases such as cardiovascular diseases and neurodegenerative disorders. Additionally, the combination of this compound A with other therapeutic agents can be explored to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound A is a promising small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound A have been discussed in this paper. The research on this compound A holds great promise for the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis method of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the condensation of 1-methyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride with 2-chlorobenzylamine, followed by the reaction with 3-amino-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. Several studies have shown that this compound A has a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, this compound A has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound A has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Propriétés
Formule moléculaire |
C17H18ClN5O |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-16(19-17(24)15-8-9-22(3)21-15)12(2)23(20-11)10-13-6-4-5-7-14(13)18/h4-9H,10H2,1-3H3,(H,19,24) |
Clé InChI |
UYLQLCWBJVNUOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
